molecular formula C8H18N2O2 B2681730 1-Ethyl-3-(5-hydroxypentyl)urea CAS No. 939901-50-5

1-Ethyl-3-(5-hydroxypentyl)urea

Cat. No.: B2681730
CAS No.: 939901-50-5
M. Wt: 174.244
InChI Key: NOPCFVBPJQIXKO-UHFFFAOYSA-N
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Description

1-Ethyl-3-(5-hydroxypentyl)urea is an organic compound with the molecular formula C8H18N2O2 It is a derivative of urea, characterized by the presence of an ethyl group and a hydroxypentyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(5-hydroxypentyl)urea can be synthesized through a multi-step process involving the reaction of ethylamine with 5-hydroxypentyl isocyanate. The reaction typically occurs under controlled conditions, such as a specific temperature range and the presence of a catalyst, to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(5-hydroxypentyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The ethyl or hydroxypentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Ethyl-3-(5-hydroxypentyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional attributes.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(5-hydroxypentyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

    1-Ethyl-3-(5-hydroxyhexyl)urea: Similar structure but with an additional carbon in the hydroxypentyl chain.

    1-Methyl-3-(5-hydroxypentyl)urea: Similar structure with a methyl group instead of an ethyl group.

    1-Ethyl-3-(4-hydroxypentyl)urea: Similar structure with a hydroxyl group on the fourth carbon of the pentyl chain.

Uniqueness: 1-Ethyl-3-(5-hydroxypentyl)urea is unique due to the specific positioning of the ethyl and hydroxypentyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-ethyl-3-(5-hydroxypentyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-2-9-8(12)10-6-4-3-5-7-11/h11H,2-7H2,1H3,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPCFVBPJQIXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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